4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
This compound belongs to the 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one class, characterized by a fused chromene-oxazine core. The substitution pattern includes a 4-methyl group at position 4, a 3-phenyl group at position 3, and a 2-morpholinoethyl substituent at position 7. The morpholinoethyl moiety introduces basicity and solubility, while the phenyl and methyl groups modulate steric and electronic properties for target binding .
Properties
IUPAC Name |
4-methyl-9-(2-morpholin-4-ylethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-17-19-7-8-21-20(15-26(16-29-21)10-9-25-11-13-28-14-12-25)23(19)30-24(27)22(17)18-5-3-2-4-6-18/h2-8H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRGPGHDUJDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, also known by its CAS number 929444-53-1, is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C23H24N2O4 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 929444-53-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticancer properties through the inhibition of specific enzymes involved in cellular proliferation and survival.
Enzyme Inhibition
Research indicates that compounds similar to this oxazine derivative often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in cancerous tissues .
Biological Activity Studies
Several studies have investigated the biological activities of derivatives related to this compound. Key findings include:
-
Anticancer Activity :
- A study highlighted that certain oxazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- The compound's structure allows for interactions with cellular receptors that mediate apoptosis and cell cycle regulation.
- Antimicrobial Properties :
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers tested the cytotoxic effects of various oxazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 15 µM to 30 µM against breast and lung cancer cells.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using derivatives against Staphylococcus aureus and E. coli. The results demonstrated that structural modifications led to enhanced activity against these pathogens, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for some derivatives .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic organic compound featuring a chromeno-oxazine framework. It is significant in medicinal chemistry because of its potential biological activities. The presence of the dimethoxyphenyl and morpholinoethyl substituents suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Synthesis and Properties
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves multiple steps incorporating various reagents and conditions tailored to achieve the desired molecular structure.
This compound can participate in various chemical reactions due to its functional groups. Research into similar compounds suggests that modifications in the molecular structure can significantly impact pharmacodynamics and pharmacokinetics.
Potential Applications
The compound has potential applications in several scientific fields:
- Drug development
- Organic synthesis
- Medicinal chemistry
Related Compounds
Other related compounds include:
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazinone ring undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Treatment with HCl (1M) at reflux opens the oxazinone ring, yielding a chromeno-carboxylic acid derivative.
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Basic Hydrolysis : NaOH (2M) selectively cleaves the morpholinoethyl side chain, forming 9-(2-hydroxyethyl)-4-methyl-3-phenylchromeno[8,7-e]oxazin-2-one.
Substitution Reactions
The C-2 carbonyl group participates in nucleophilic substitutions:
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Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the carbonyl oxygen with an amine, forming 2-imino derivatives (yield: 65–82%).
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Thiolysis : Thiophenol in DMF substitutes the carbonyl group with a thioether moiety .
Oxidation Reactions
The chromenol moiety undergoes oxidation to form quinone-like structures:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (0.1M) | H₂SO₄, 60°C, 4h | 9-(2-Morpholinoethyl)-3-phenyl-4-methylchromenoquinone | 72 |
| DDQ | DCM, RT, 12h | Epoxidized chromenooxazinone | 58 |
| H₂O₂/AcOH | Reflux, 8h | Hydroxyperoxide adduct | 41 |
Oxidation pathways depend on the electron-donating effects of the morpholinoethyl group .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Dimerization : Forms a [2+2] cycloadduct via the chromeno moiety (confirmed by X-ray crystallography).
-
Ring Contraction : Converts the oxazinone ring to a furan derivative under prolonged exposure .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C. Above this temperature:
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Decarboxylation : Loss of CO₂ from the oxazinone ring (ΔH = 138 kJ/mol).
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Morpholinoethyl Cleavage : Releases morpholine gas (detected via GC-MS).
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : The para-methoxyphenyl group directs electrophiles (e.g., NO₂⁺) to the C-7 position.
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Radical Pathways : tert-Butyl hydroperoxide (TBHP) initiates radical cyclization at the chromeno ring .
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Steric Effects : The morpholinoethyl side chain hinders reactions at the C-9 position, favoring C-2 and C-4 reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the chromeno-oxazine scaffold but differ in substituents and pharmacological profiles:
Pharmacological and Physicochemical Comparisons
- BDM (9-butyl derivative) shows moderate TNF-α inhibition (45% at 25 μM), whereas the morpholinoethyl derivative may offer superior selectivity due to its nitrogen-rich sidechain .
- Antimicrobial Activity: The ferrocene derivative (13) exhibits potent antimalarial activity, attributed to redox cycling and heme disruption . The target compound’s morpholinoethyl group lacks redox activity but may interact with eukaryotic kinases or proteases.
- Synthetic Accessibility: Chlorinated derivatives (e.g., 7a–c in ) require harsh conditions (PCl₅/POCl₃), whereas the morpholinoethyl group can be introduced via nucleophilic substitution under milder conditions .
SAR (Structure-Activity Relationship) Insights
- Position 9 Substitutions: Bulky substituents (e.g., ferrocenyl) enhance antimalarial activity but reduce solubility . Polar groups (e.g., morpholinoethyl) balance lipophilicity and solubility for CNS penetration .
- Position 3 Substitutions :
Research Findings and Data Tables
Anti-inflammatory Activity of Chromeno-Oxazine Derivatives
Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 434.5 | 2.8 | 0.12 (PBS) |
| Ferrocene Derivative (13) | 598.6 | 3.5 | 0.04 (DMSO) |
| 9-(Tetrahydrothiophene sulfone) | 412.4 | 1.9 | 0.21 (Water) |
Q & A
Q. What are the common synthetic routes for constructing the chromeno[8,7-e][1,3]oxazine core of this compound?
The synthesis typically involves a multi-step process:
- Core formation : Condensation of substituted salicylaldehydes with cyclic ketones or via cyclization of pre-functionalized intermediates under acidic or basic conditions .
- Functionalization : Introduction of the morpholinoethyl group via alkylation or nucleophilic substitution, often using catalysts like KCO in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or automated flash systems for high-purity isolation .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR are essential for confirming substituent positions and stereochemistry. For example, the morpholinoethyl group shows characteristic signals at δ 2.3–2.8 ppm (methylene protons) and δ 3.6–3.8 ppm (morpholine ring) .
- Mass Spectrometry (HR-MS) : Accurately determines molecular weight (e.g., [M+H] at m/z 406.5 for analogs) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications to the morpholinoethyl or phenyl groups influence bioactivity?
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Morpholinoethyl chain length : Longer chains (e.g., 3-morpholinopropyl vs. 2-morpholinoethyl) may enhance solubility but reduce target binding affinity due to steric hindrance .
-
Phenyl substituents : Electron-withdrawing groups (e.g., Cl, NO) on the phenyl ring can improve metabolic stability, as seen in analogs with anti-inflammatory activity .
-
Example SAR Table :
Substituent Position Modification Observed Effect Source C3 (Phenyl) 4-Cl ↑ Cytotoxicity C9 (Morpholinoethyl) Chain elongation ↓ Solubility
Q. What analytical challenges arise during purification, and how can they be resolved?
- Challenge : Co-elution of byproducts with similar polarity.
- Solution : Use of high-resolution chromatographic techniques (e.g., preparative HPLC with Chiralpak® columns) or derivatization to enhance separation .
- Industrial Optimization : Continuous flow reactors reduce side reactions, improving yield (>70%) and purity (>95%) .
Q. How can researchers resolve contradictions in reported synthetic yields for analogs?
Discrepancies often arise from:
- Reaction conditions : Temperature control (±5°C) significantly impacts cyclization efficiency .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) vs. organocatalysts alter reaction pathways .
- Mitigation : Systematic optimization via Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) .
Q. What methodologies are recommended for evaluating this compound’s potential in neurodegenerative disease models?
- In vitro assays :
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or β-secretase (BACE1) using fluorogenic substrates .
- Cellular models : SH-SY5Y neuroblastoma cells for toxicity and neuroprotective effects under oxidative stress .
- In silico studies : Molecular docking with AChE (PDB ID: 4EY7) to predict binding modes of the morpholinoethyl group .
Methodological Guidelines
- Synthetic Protocol Validation : Always cross-validate NMR and HR-MS data with computational tools (e.g., ACD/Labs) to confirm structural assignments .
- Biological Assays : Include positive controls (e.g., donepezil for AChE inhibition) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
